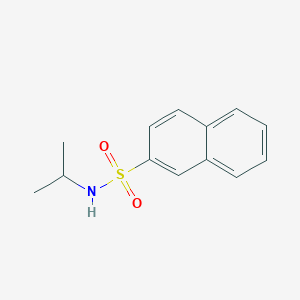

N-isopropyl-2-naphthalenesulfonamide

説明

N-Isopropyl-2-naphthalenesulfonamide is a sulfonamide derivative characterized by a naphthalene ring system substituted with a sulfonamide group at the 2-position and an isopropyl moiety attached to the nitrogen atom. Sulfonamides are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile biological activity and structural tunability .

特性

分子式 |

C13H15NO2S |

|---|---|

分子量 |

249.33g/mol |

IUPAC名 |

N-propan-2-ylnaphthalene-2-sulfonamide |

InChI |

InChI=1S/C13H15NO2S/c1-10(2)14-17(15,16)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14H,1-2H3 |

InChIキー |

MWRLXNPNYHYJPF-UHFFFAOYSA-N |

SMILES |

CC(C)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |

正規SMILES |

CC(C)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares N-isopropyl-2-naphthalenesulfonamide to structurally related sulfonamides and sulfonyl derivatives, focusing on substituent effects and physicochemical properties.

N-(4-Methylphenyl)sulfonylacetamide (CAS 1888-33-1)

- Structure : Features a benzene ring with a methyl group at the 4-position, linked to a sulfonylacetamide group.

- The acetamide group (-NHCOCH₃) introduces hydrogen-bonding capacity, unlike the isopropyl group, which is hydrophobic.

- Applications : Likely used as an intermediate in drug synthesis, analogous to other sulfonylacetamides .

N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide (CAS 14316-14-4)

- Structure : Contains a hydroxyethyl group (-CH₂CH₂OH) attached to the sulfonamide nitrogen and a methyl-substituted benzene ring.

- Key Differences: The hydroxyethyl group significantly increases hydrophilicity compared to the isopropyl group, improving aqueous solubility.

- Applications: Potential use in hydrophilic prodrugs or polymer chemistry due to its polar substituent .

N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide hydrochloride (CAS 210049-20-0)

- Structure: Shares the naphthalene sulfonamide backbone but includes a 5-chloro substituent and a protonated aminopropyl chain.

- The charged aminopropyl group facilitates ionic interactions, unlike the neutral isopropyl group.

- Applications : Likely employed in targeted drug delivery or as a protease inhibitor scaffold .

Data Table: Structural and Functional Comparison

| Compound Name | CAS RN | Core Structure | Substituents | Key Properties |

|---|---|---|---|---|

| This compound | Not provided | Naphthalene | 2-sulfonamide, N-isopropyl | High lipophilicity, moderate reactivity |

| N-(4-Methylphenyl)sulfonylacetamide | 1888-33-1 | Benzene | 4-methyl, sulfonylacetamide | Moderate solubility, H-bond donor |

| N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide | 14316-14-4 | Benzene | 4-methyl, N-(2-hydroxyethyl) | High hydrophilicity, polar |

| N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide HCl | 210049-20-0 | Naphthalene | 5-chloro, N-(3-aminopropyl) | Ionic interactions, enhanced reactivity |

Research Findings and Implications

- Lipophilicity : Naphthalene-based sulfonamides (e.g., this compound) exhibit higher lipophilicity than benzene analogs, favoring membrane permeability and bioavailability in drug design .

- Solubility: Polar substituents (e.g., hydroxyethyl, aminopropyl) dramatically improve aqueous solubility, critical for parenteral formulations.

- Reactivity : Chloro and charged groups (e.g., in CAS 210049-20-0) enhance electrophilicity and ionic binding, useful in enzyme inhibition or covalent drug targeting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。